molecular formula C22H15N3O2 B14177545 2-[4-(Methylamino)quinazolin-2-yl]-1H-phenalene-1,3(2H)-dione CAS No. 918636-78-9

2-[4-(Methylamino)quinazolin-2-yl]-1H-phenalene-1,3(2H)-dione

Cat. No.: B14177545
CAS No.: 918636-78-9
M. Wt: 353.4 g/mol
InChI Key: GNUZZMPNQVIBER-UHFFFAOYSA-N
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Description

2-[4-(Methylamino)quinazolin-2-yl]-1H-phenalene-1,3(2H)-dione is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their wide range of pharmacological activities, including antitumor, antiviral, antibacterial, anti-inflammatory, and antimalarial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Methylamino)quinazolin-2-yl]-1H-phenalene-1,3(2H)-dione typically involves the reaction of anthranilic acid with acyl or aroyl chlorides in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate benzoxazinone, which is then further reacted with methylamine to yield the final product. The reaction conditions often require refluxing the mixture in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Methylamino)quinazolin-2-yl]-1H-phenalene-1,3(2H)-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[4-(Methylamino)quinazolin-2-yl]-1H-phenalene-1,3(2H)-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Methylamino)quinazolin-2-yl]-1H-phenalene-1,3(2H)-dione stands out due to its unique combination of a quinazoline core with a phenalene-dione moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

918636-78-9

Molecular Formula

C22H15N3O2

Molecular Weight

353.4 g/mol

IUPAC Name

2-[4-(methylamino)quinazolin-2-yl]phenalene-1,3-dione

InChI

InChI=1S/C22H15N3O2/c1-23-21-13-8-2-3-11-16(13)24-22(25-21)18-19(26)14-9-4-6-12-7-5-10-15(17(12)14)20(18)27/h2-11,18H,1H3,(H,23,24,25)

InChI Key

GNUZZMPNQVIBER-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC2=CC=CC=C21)C3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O

Origin of Product

United States

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